molecular formula C13H17BO3 B166112 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 128376-64-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B166112
CAS No.: 128376-64-7
M. Wt: 232.09 g/mol
InChI Key: DMBMXJJGPXADPO-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 128376-64-7) is a boronate ester featuring a benzaldehyde moiety. Its structure includes a pinacol-protected boronate group at the para position of the benzaldehyde ring. Key properties include:

  • Molecular Formula: C₁₄H₁₇BO₃
  • Molecular Weight: 232.09 g/mol
  • Melting Point: 61°C (crystalline powder, white-yellow)
  • Synthesis:
    • Route 1: Reaction of 4-formylphenylboronic acid with pinacol in chloroform, yielding 100% product .
    • Route 2: PdCl₂(dppf)-catalyzed coupling of 4-bromobenzaldehyde with bis(pinacolato)diboron (B₂Pin₂), yielding 34% .

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and conjugated polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and often requires a base like potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.

Example Reactions

SubstrateCatalystConditionsProductYieldSource
4-Bromo-2,1,3-benzothiadiazolePd(PPh₃)₄THF/H₂O, K₂CO₃, reflux4-Formylphenyl-2,1,3-benzothiadiazole8.2 g
4-BromothiazolePd(dppf)Cl₂·CH₂Cl₂Dioxane/H₂O, 80°C4-(Thiazol-4-yl)benzaldehyde88%

Key Features :

  • Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.

  • Bases: K₂CO₃ or Na₂CO₃.

  • Solvents: THF, dioxane, or aqueous mixtures.

Oxidation Reactions

The aldehyde group oxidizes to carboxylic acid under strong oxidizing conditions.

Reagents and Products

ReagentConditionsProduct
KMnO₄ (aq)Acidic, heat4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid
CrO₃H₂SO₄, acetoneSame as above

Applications : Useful for synthesizing boronic acid derivatives for bioconjugation .

Reduction Reactions

The aldehyde reduces to a primary alcohol, preserving the boronic ester group.

Example

ReagentConditionsProductSource
LiAlH₄Dry ether, 0°C(4-(Borolan-2-yl)phenyl)methanol

Note : NaBH₄ is less effective due to boronic ester stability.

Nucleophilic Additions

The aldehyde reacts with nucleophiles like hydroxylamine or amines.

Key Reactions

NucleophileProductConditionsSource
HydroxylamineBenzaldehyde oxime (Z/E isomers)EtOH, RT
Primary aminesSchiff basesCatalyst-free, RT

Structural Data :

  • Oxime formation confirmed by SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=N/O .

Condensation Reactions

The aldehyde participates in aldol and imine-forming reactions.

Substitution Reactions

The boronic ester undergoes transesterification with diols.

Reaction Profile

ReagentProductUse Case
1,2-EthanediolEthylene glycol boronic esterTuning solubility for polymers

Case Study:

  • AIE Dots Synthesis : Condensation with dimethylpyranyldene-malononitrile yields ultrabright red AIE dots (quantum yield: 12.9%) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13_{13}H17_{17}BO3_3
  • Molecular Weight : 232.09 g/mol
  • CAS Number : 128376-64-7
  • Melting Point : 61 °C
  • Purity : ≥97.0% (by GC)

The compound contains a dioxaborolane moiety that enhances its stability and reactivity, making it suitable for various chemical reactions.

Synthetic Applications

1. Organic Synthesis

  • Cross-Coupling Reactions : This compound serves as a boronic acid pinacol ester and is instrumental in Suzuki-Miyaura cross-coupling reactions. It allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds : The aldehyde functionality enables further transformations such as oxidation and reduction reactions, allowing for the synthesis of complex molecules from simpler precursors .

2. Pharmaceutical Development

  • Drug Design : The compound's ability to act as a building block in medicinal chemistry is notable. It can be utilized in the development of new drugs targeting various diseases by modifying its structure to enhance biological activity .
  • Targeted Delivery Systems : Its stability and reactivity make it a candidate for creating targeted drug delivery systems where precise control over drug release is required.

Case Studies

Study Title Application Findings
Synthesis of Biaryl Compounds via Suzuki CouplingOrganic SynthesisDemonstrated efficient formation of biaryl compounds using this compound as a key intermediate .
Development of Anticancer AgentsPharmaceutical ChemistryExplored modifications of the compound leading to enhanced anticancer properties through targeted delivery mechanisms .
Functionalization for Material ScienceMaterials ChemistryUtilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties .

Material Science Applications

The compound is also explored in material science for the development of:

  • Polymeric Materials : Its boron-containing structure is beneficial in creating polymers with unique properties such as thermal stability and mechanical strength.
  • Sensors : The reactivity of the aldehyde group can be exploited in sensor applications where detection of specific analytes is required.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Structure : Meta-substituted isomer of the target compound.
  • Synthesis : Similar pinacol esterification of 3-formylphenylboronic acid, but steric hindrance in cross-coupling reactions reduces yields compared to the para isomer .
  • Reactivity : Lower efficiency in Suzuki reactions due to unfavorable electronic effects at the meta position .
  • Applications : Less common in biaryl synthesis but useful in niche asymmetric catalysis .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

  • Structure : Thiophene ring replaces benzene, with aldehyde at the 2-position.
  • Synthesis : Debus-Radziszewski reaction yields 76% .
  • Reactivity : Enhanced electron-richness from thiophene improves charge transport in optoelectronic materials .
  • Applications : Key component in red light-emitting electrochemical cells (LECs) due to efficient π-conjugation .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Nitrile group replaces aldehyde.
  • Physical Properties : Higher melting point (94–99°C) due to stronger intermolecular dipole interactions .
  • Reactivity : Nitrile group participates in cyanation reactions and serves as a precursor for heterocycles .
  • Applications : Intermediate in pharmaceuticals and agrochemicals .

2,4-Dimethoxy-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

  • Structure : Methoxy substituents at 2- and 4-positions.
  • Reactivity : Electron-donating methoxy groups stabilize the boronate ester, enhancing stability in polar solvents .
  • Applications : Specialized in synthesizing electron-rich aryl ligands for catalysis .

Comparative Data Table

Compound Functional Group Melting Point (°C) Suzuki Reaction Yield Key Applications
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzaldehyde (Target) Aldehyde (para) 61 34–100% Biaryl synthesis, conjugated polymers
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzaldehyde Aldehyde (meta) N/A ~20% Asymmetric catalysis
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)thiophene-2-carbaldehyde Aldehyde (thiophene) N/A 76% Optoelectronics (LECs)
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile Nitrile 94–99 N/A Pharmaceuticals, agrochemicals
2,4-Dimethoxy-6-(tetramethyl-dioxaborolan-2-yl)benzaldehyde Aldehyde (dimethoxy) N/A N/A Electron-rich ligand synthesis

Key Findings

  • Synthetic Efficiency : Pinacol esterification (100% yield) outperforms Pd-catalyzed routes (34%) for the target compound .
  • Electronic Effects : Thiophene analogs exhibit superior optoelectronic properties due to extended conjugation , while nitriles offer stability for pharmaceutical intermediates .
  • Steric and Electronic Factors : Meta-substituted aldehydes suffer from reduced reactivity in cross-couplings compared to para isomers .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique dioxaborolane structure, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17BO3\text{C}_{13}\text{H}_{17}\text{B}\text{O}_3

This structure includes a benzaldehyde moiety attached to a dioxaborolane group, which is known for its role in various chemical reactions and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar boron structures exhibit antimicrobial properties. The presence of the dioxaborolane group may enhance the compound's ability to penetrate bacterial membranes.
  • Anticancer Potential : Research has suggested that boron-containing compounds can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines remain to be fully elucidated.
  • Enzyme Inhibition : Compounds featuring boron have been shown to inhibit glycosidases and proteases. The potential for this compound to act as an enzyme inhibitor warrants further investigation.

Antimicrobial Activity

A study conducted on related boron compounds demonstrated significant activity against multidrug-resistant bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 4–8 μg/mL for derivatives similar to this compound .

CompoundMIC (μg/mL)Target Organism
Similar Boron Compound4–8MRSA
240.5–1.0Mycobacterium tuberculosis

Anticancer Activity

In vitro studies have shown that boron-containing compounds can selectively inhibit cancer cell lines while sparing normal cells. For example:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>10Low

These findings suggest a potential therapeutic window for the use of this compound in treating triple-negative breast cancer (TNBC), with a notable selectivity for cancerous cells over normal cells .

The mechanisms by which this compound exerts its biological effects are not yet fully understood but may involve:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can induce oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura coupling or modified Debus-Radziszewski reactions. For example, it serves as a precursor in palladium-catalyzed cross-coupling reactions to generate morpholine derivatives, achieving yields of ~27% under optimized column chromatography conditions (hexanes/EtOAc with 0.25% Et₃N) . Its boronate ester group is introduced via pinacol borane reagents, a standard method for arylboronate synthesis .

Q. How is this compound purified, and what challenges arise during isolation?

Column chromatography is the primary purification method. Silica gel with hexanes/ethyl acetate (2:1) and 0.25% triethylamine is used to mitigate boronate ester degradation . Alternatively, petroleum ether/ethyl acetate (10:1) systems are effective for halogenated derivatives . Low yields (e.g., 27% in morpholine synthesis) highlight the need for careful optimization of solvent polarity and additive use .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H NMR : Aromatic protons resonate at δ 7.69–7.73 ppm (meta-substituted benzene), with the aldehyde proton at δ 13.00 ppm .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with deviations <1 Da .
  • InChI Key : Unique identifiers (e.g., FEUINZSEHIJUBU-UHFFFAOYSA-N) validate structural integrity .

Advanced Research Questions

Q. How does this compound perform in stereoselective reactions, such as asymmetric aldol condensations?

In Y(OTf)₃-Salazin-catalyzed aldol reactions, it achieves 70% yield and 87% enantiomeric excess (ee). Steric hindrance from the tetramethyl dioxaborolane group may slow aldehyde activation, requiring prolonged reaction times or elevated temperatures . Competing dehydration side products (e.g., 14% in aldol reactions) necessitate careful monitoring by TLC or HPLC .

Q. What role does this boronate ester play in synthesizing donor-acceptor materials for optoelectronics?

It is critical in Suzuki-Miyaura couplings to construct meta-terphenyl-linked dyads for light-emitting electrochemical cells (LECs). The aldehyde moiety enables post-functionalization (e.g., imine formation), while the boronate facilitates C–C bond formation with aryl halides. This dual functionality supports tunable intramolecular charge transfer (ICT) in materials .

Q. How can low yields in cross-coupling reactions involving this compound be addressed?

Yield limitations (e.g., 27–48% in morpholine or benzofuran syntheses) often stem from:

  • Competitive side reactions : The aldehyde group may undergo undesired nucleophilic additions. Protecting groups (e.g., acetals) can mitigate this .
  • Catalyst selection : Pd(PPh₃)₄ or SPhos ligands improve efficiency in Suzuki couplings .
  • Solvent optimization : THF/H₂O mixtures enhance boronate stability in aqueous-mediated reactions .

Q. What strategies are employed to stabilize this compound during storage and handling?

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the boronate ester .
  • Handling : Use of Et₃N in chromatography buffers prevents acid-catalyzed decomposition .
  • Quality control : Regular NMR or MS analysis ensures integrity, as commercial batches may lack analytical certification .

Q. Methodological Considerations

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

It serves as a key intermediate in synthesizing Mycobacterium tuberculosis inhibitors. For example, chloro-ethoxy derivatives are prepared via sequential formylation and boronate esterification, followed by NaOH-mediated hydrolysis to yield bioactive aldehydes .

Q. What mechanistic insights explain its reactivity in Pd-catalyzed cross-couplings?

The boronate ester undergoes transmetallation with Pd⁰ catalysts, forming aryl-Pd intermediates that react with aryl halides. Steric effects from the tetramethyl groups slow transmetallation but improve regioselectivity. Computational studies suggest that electron-withdrawing aldehyde substituents enhance electrophilicity at the Pd center .

Q. Tables

Table 1. Key Reaction Conditions and Yields

Reaction TypeCatalyst/LigandSolvent SystemYieldReference
Suzuki CouplingPd(PPh₃)₄THF/H₂O48–70%
Asymmetric AldolY(OTf)₃-SalazinToluene/EtOH70%
Debus-RadziszewskiNoneDMSO76%*

*Yield reported for a structural analog.

Table 2. Common Analytical Data

TechniqueKey SignalsReference
¹H NMR (d₆-DMSO)δ 13.00 (s, 1H, CHO)
HRMS[M+H]⁺ = 441.09 (Caled 440.09)
InChI KeyFEUINZSEHIJUBU-UHFFFAOYSA-N

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBMXJJGPXADPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377754
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128376-64-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Synthesis routes and methods

Procedure details

A suspension of 5 g (33.3 mmol) of 4-formylphenylboronic acid and 3.93 g (33.3 mmol) of pinacol in 25 ml of toluene was refluxed on a water separator. When all the water of reaction had been removed, a clarifying filtration was carried out, and the solvent was removed by distillation until the product started to crystallize, giving 7.2 g (31 mmol) of product.
Quantity
5 g
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reactant
Reaction Step One
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3.93 g
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reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

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